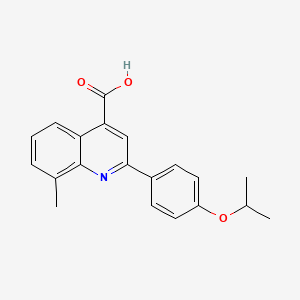![molecular formula C19H21N3O6 B2489500 3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-52-8](/img/structure/B2489500.png)
3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide" typically involves multi-step organic reactions starting from furan derivatives. For example, 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions, including Mannich base formation and methyl derivative preparation. The structures of the synthesized compounds are confirmed using techniques such as elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their properties and reactivity. Techniques like IR spectroscopy, 1H-NMR, and X-ray crystallography are commonly employed. For instance, compounds incorporating tetrazolyl, dinitromethyl, and furoxan moieties, synthesized through reactions with 3,4-dicyano-furoxan, are thoroughly characterized by IR, NMR, elemental analysis, and differential scanning calorimetry (DSC), with some also analyzed using single-crystal X-ray diffraction studies (Liu et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds in this class often involves tautomeric equilibria, nucleophilic substitutions, and cyclization reactions. The reactivity can be tailored by substituting different functional groups, leading to a wide range of derivatives with varied properties. The tautomeric equilibria of thiol-thione in furan-2-yl[1,3,4]oxadiazole derivatives is an example of such chemical behavior (Koparır, Çetin, & Cansiz, 2005).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are directly influenced by the molecular structure. The presence of functional groups like oxadiazole and furan rings contributes to the stability and solubility of these compounds. For instance, energetic compounds that combine tetrazolyl, dinitromethyl, and furoxan groups exhibit significant heats of formation and detonation performances, attributes that are closely tied to their physical properties (Liu et al., 2018).
Scientific Research Applications
Heterocyclic Chemistry and Antiplasmodial Activity
Heterocyclic compounds, particularly those containing oxadiazole and furan rings, have been studied for their potential in treating malaria. A study by Hermann et al. (2021) on acyl derivatives of 3-aminofurazanes, for instance, revealed that certain benzamides with specific substitution patterns on their phenyl rings showed promising antiplasmodial activity against Plasmodium falciparum strains. This highlights the significance of structural modification in enhancing biological activity Hermann et al., 2021.
Pharmacological Properties of Oxadiazole Derivatives
Oxadiazole derivatives, including those linked to furan units, have been recognized for their broad pharmacological activities. Research by Cerecetto and Porcal (2005) reviewed the medicinal chemistry of furoxans and benzofuroxans, highlighting their anti-microbial, anti-parasitic, and anticancer properties. This underscores the versatility of oxadiazole derivatives in drug development Cerecetto & Porcal, 2005.
Synthesis and Reactivity
The synthetic routes and reactivity of compounds containing oxadiazole rings are of significant interest in organic chemistry. Fershtat et al. (2016) developed a new method for preparing (5-R-1,3,4-oxadiazol-2-yl)furoxans, showcasing the potential for creating polyheterocyclic structures that incorporate oxadiazole and furoxan rings. Such studies provide insights into the synthesis of complex molecules for various applications Fershtat et al., 2016.
Leishmanicidal Activities
The structural features of oxadiazole and furan derivatives have also been explored for their potential in treating leishmaniasis. Dutra et al. (2014) synthesized novel furoxan and benzofuroxan derivatives, demonstrating significant leishmanicidal activity against Leishmania amazonensis. This research suggests that structural modifications can lead to compounds with specific biological activities, offering a pathway for developing new treatments for infectious diseases Dutra et al., 2014.
Safety And Hazards
There is no specific safety and hazard information available for “3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”. However, it’s important to handle all chemical compounds with appropriate safety precautions5.
Future Directions
The future directions for the study of “3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” are not explicitly provided in the search results. However, similar compounds have been studied for their potential applications in various fields6.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)17(23)20-19-22-21-18(28-19)13-8-7-9-27-13/h7-11H,4-6H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYBROZQODQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

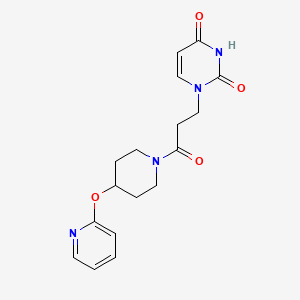
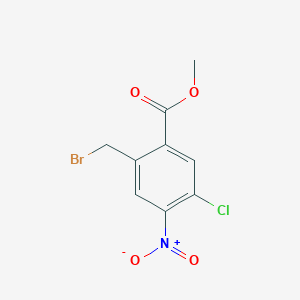
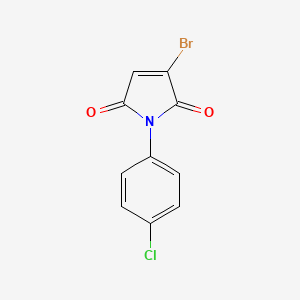
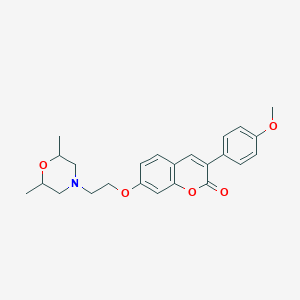
![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)
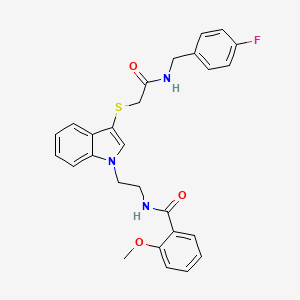
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
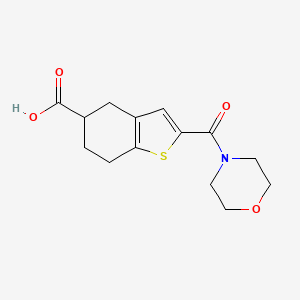
![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)
![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)
![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)
